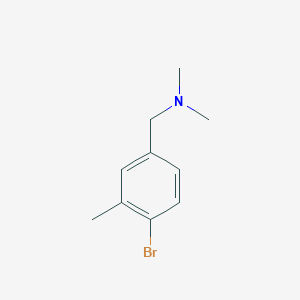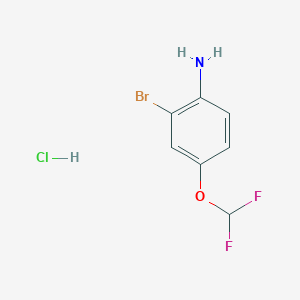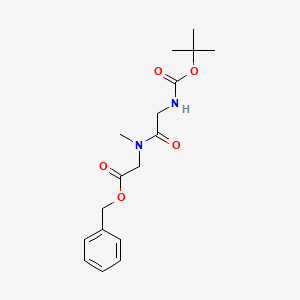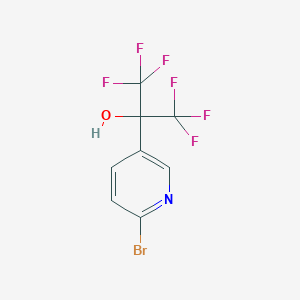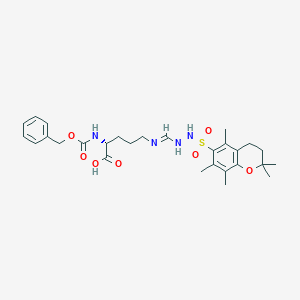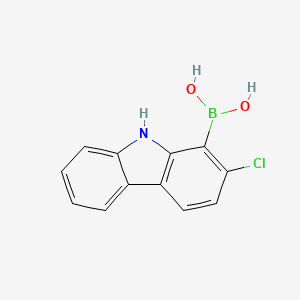
(2-Chloro-9H-carbazol-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-9H-carbazol-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a carbazole ring system, which is further substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-9H-carbazol-1-yl)boronic acid typically involves the reaction of 2-chlorocarbazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-9H-carbazol-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl halide, producing biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the carbazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Carbazoles: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-Chloro-9H-carbazol-1-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Chloro-9H-carbazol-1-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond . In biological systems, the boronic acid group can interact with diols and other nucleophiles, potentially inhibiting enzymes or other molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Another boronic acid derivative with a phenyl group instead of a chlorine atom.
(2-Carbazolylphenyl)-boronic acid: Similar structure but without the chlorine substitution.
Uniqueness
(2-Chloro-9H-carbazol-1-yl)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and electronic properties. This makes it particularly useful in specific synthetic applications where the chlorine atom can be further functionalized .
Propriétés
Formule moléculaire |
C12H9BClNO2 |
|---|---|
Poids moléculaire |
245.47 g/mol |
Nom IUPAC |
(2-chloro-9H-carbazol-1-yl)boronic acid |
InChI |
InChI=1S/C12H9BClNO2/c14-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)13(16)17/h1-6,15-17H |
Clé InChI |
SYSDXELTPMYUAP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC2=C1NC3=CC=CC=C23)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


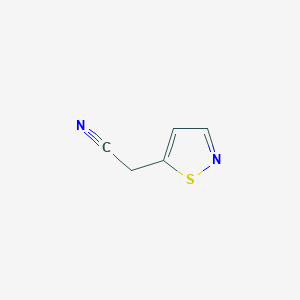
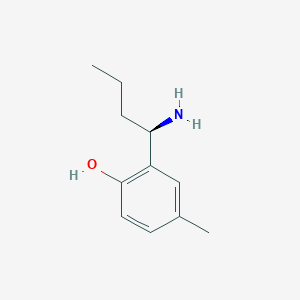
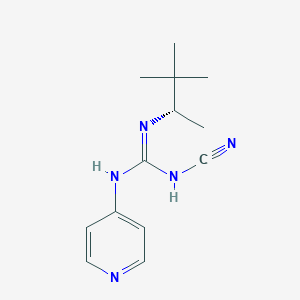
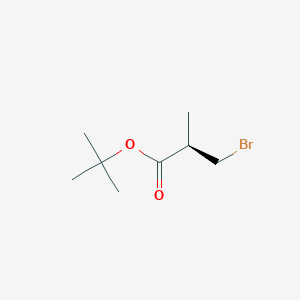
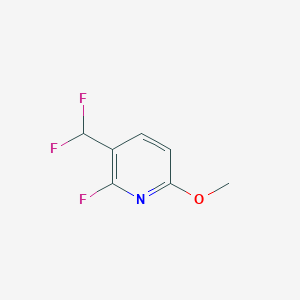
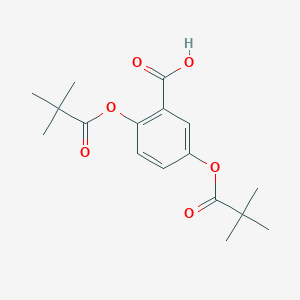
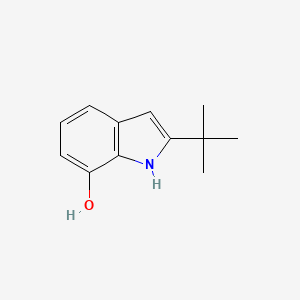
![rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B12966047.png)
